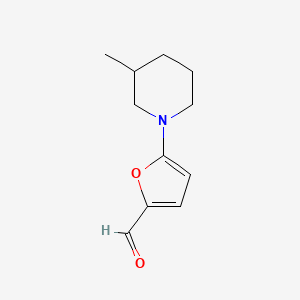

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h4-5,8-9H,2-3,6-7H2,1H3 |

InChI Key |

VGIILUBBZQMHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 3-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: 5-(3-Methylpiperidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Methylpiperidin-1-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and the piperidine moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature and position of substituents significantly influence melting points, solubility, and crystallinity. Key examples include:

Key Trends :

Thermodynamic Properties

Substituents alter combustion energies and formation enthalpies. For nitrophenyl derivatives:

Comparison :

Example :

- 5-(3-Azidophenyl)furan-2-carbaldehyde was synthesized via Ullmann coupling, suggesting similar methods could apply to the 3-methylpiperidinyl variant .

Biological Activity

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with piperidine-based reagents. The synthetic pathway may include steps such as:

- Formation of the furan ring : Utilizing appropriate precursors to create the furan structure.

- Piperidinyl substitution : Introducing the 3-methylpiperidine moiety through nucleophilic substitution.

- Aldehyde formation : Converting the intermediate to the final aldehyde product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and piperidine rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory diseases.

Case Study:

A study conducted on a murine model of inflammation showed that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls.

Anticancer Potential

The compound's ability to interfere with cancer cell proliferation has been a subject of interest. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, possibly through pathways involving caspase activation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Caspase pathway activation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine ring or alterations in substituents on the furan can significantly influence potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.